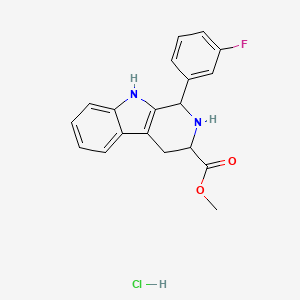

Methyl 1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl

Description

Methyl 1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate, HCl is a β-carboline derivative featuring a 3-fluorophenyl substituent at position 1 and a methyl ester group at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. β-Carbolines are known for their diverse biological activities, including interactions with serotonin receptors and phosphodiesterase inhibition .

Properties

Molecular Formula |

C19H18ClFN2O2 |

|---|---|

Molecular Weight |

360.8 g/mol |

IUPAC Name |

methyl 1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C19H17FN2O2.ClH/c1-24-19(23)16-10-14-13-7-2-3-8-15(13)21-18(14)17(22-16)11-5-4-6-12(20)9-11;/h2-9,16-17,21-22H,10H2,1H3;1H |

InChI Key |

JJXUDIRUFILXOL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC2=C(C(N1)C3=CC(=CC=C3)F)NC4=CC=CC=C24.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The synthesis of Methyl 1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate, HCl generally follows these key steps:

- Formation of the beta-carboline core through the Pictet-Spengler reaction, which involves the condensation of a tryptamine or indole derivative with an aldehyde or ketone under acidic conditions.

- Introduction of the 3-fluorophenyl substituent either by starting with a 3-fluorophenyl-substituted aldehyde or by electrophilic aromatic substitution on the aromatic ring.

- Esterification of the carboxylic acid group to the methyl ester using methanol and an acid catalyst.

- Conversion to the hydrochloride salt by treatment with hydrochloric acid to improve solubility and handling.

Detailed Synthetic Procedure

Step 1: Pictet-Spengler Reaction

The core tetrahydro-beta-carboline structure is synthesized via the Pictet-Spengler cyclization, which is a well-established method for constructing beta-carbolines. In this reaction, a tryptamine derivative reacts with a 3-fluorobenzaldehyde under acidic conditions to form the tetrahydro-beta-carboline ring system. Recent advancements have demonstrated the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as both solvent and catalyst, providing high yields and mild reaction conditions.

- The reaction is typically conducted under nitrogen atmosphere to prevent oxidation.

- Refluxing HFIP accelerates the reaction, achieving near-quantitative yields within 1 hour.

- The product is isolated by distillation of HFIP and recrystallization or chromatography if necessary.

Step 2: Esterification

Following cyclization, the carboxylic acid moiety at position 3 is esterified to the methyl ester. This is commonly performed by refluxing the compound with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Step 3: Formation of Hydrochloride Salt

The final step involves treating the methyl ester with hydrochloric acid to form the hydrochloride salt. This salt form improves the compound’s solubility and stability, which is advantageous for further pharmacological studies or formulation.

Industrial Considerations

For large-scale production, the synthetic route is optimized for yield, purity, and cost-efficiency:

- Continuous flow reactors may be employed for the Pictet-Spengler step to ensure consistent reaction conditions and scalability.

- Automated synthesis platforms and high-throughput screening optimize reaction parameters such as temperature, solvent ratios, and catalyst loading.

- Purification steps include recrystallization and chromatographic techniques tailored to remove impurities and achieve pharmaceutical-grade purity.

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Pictet-Spengler Reaction | Tryptamine derivative + 3-fluorobenzaldehyde, HFIP solvent, reflux, N2 atmosphere | High yield (up to 99%), mild conditions, solvent acts as catalyst |

| Esterification | Methanol, acid catalyst (H2SO4 or HCl), reflux | Conversion of carboxylic acid to methyl ester |

| Hydrochloride Salt Formation | HCl gas or aqueous HCl, room temperature or slight heating | Formation of stable hydrochloride salt |

- The use of HFIP as solvent and catalyst in the Pictet-Spengler reaction significantly improves reaction rates and yields compared to traditional acid catalysts like trifluoroacetic acid or HCl alone.

- Water content in HFIP affects the reaction speed; up to 20% water is tolerable but slows the reaction.

- The reaction tolerates various substituted aldehydes, including fluorinated aromatic aldehydes, enabling the introduction of the 3-fluorophenyl group efficiently.

- Purification by direct distillation of HFIP followed by recrystallization yields highly pure tetrahydro-beta-carboline derivatives.

- The hydrochloride salt formation is straightforward and enhances compound handling without affecting the core structure.

| Property | Data |

|---|---|

| Molecular Formula | C19H18ClFN2O2 |

| Molecular Weight | 360.8 g/mol |

| IUPAC Name | Methyl 1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride |

| CAS Number | 1214862-50-6 |

| Reaction Yield (Pictet-Spengler) | Up to 99% |

| Solvent for Cyclization | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) |

| Catalyst for Esterification | Acid (H2SO4 or HCl) |

| Salt Formation | HCl gas or aqueous HCl |

The preparation of this compound is efficiently accomplished via a multi-step synthesis centered on the Pictet-Spengler reaction. The use of HFIP as both solvent and catalyst represents a significant advancement, enabling high yields under mild conditions. Subsequent esterification and salt formation steps are straightforward and well-established. Industrial production benefits from continuous flow techniques and process optimization to ensure scalability and purity. This synthesis route supports the compound’s application in medicinal chemistry and pharmacological research.

Chemical Reactions Analysis

Key Reactions

The compound can undergo various chemical reactions that are significant for modifying its structure to enhance biological activity or to synthesize derivatives for further studies. Notable reactions include:

-

Oxidation Reactions: The CuBr₂-catalyzed mild oxidation of related compounds has been reported, which can convert tetrahydro-beta-carbolines into their corresponding beta-carbolines using air as an oxidant .

-

Esterification Reactions: The conversion of carboxylic acids to esters is crucial in synthesizing methyl esters from their corresponding acids.

-

Halogenation Reactions: The introduction of halogen groups can significantly alter the pharmacological profile of beta-carboline derivatives .

Reaction Mechanisms

The mechanisms involved in these reactions often include:

-

The formation of imine intermediates during condensation reactions.

-

Nucleophilic attack by alcohols during esterification.

-

Electrophilic aromatic substitution in halogenation processes.

Spectroscopic Analysis

Characterization of methyl 1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is typically performed using various spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): Provides insights into the molecular structure and functional groups present.

-

Infrared Spectroscopy (IR): Used to identify functional groups based on absorption peaks.

-

Mass Spectrometry (MS): Helps in determining the molecular weight and confirming the molecular formula.

Data Table

The following table summarizes key physical properties and spectral data for methyl 1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 360.81 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| NMR (CDCl₃) | δ: 7.79 (brs, NH), |

| δ: 5.70 (s, C₆H₅) | |

| IR (cm⁻¹) | 3374 (NH), 1726 (C=O) |

Scientific Research Applications

Scientific Research Applications

Methyl 1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate exhibits various biological activities, making it a subject of interest in pharmacological research. Interaction studies involving this compound typically focus on its binding affinity to various receptors. Such studies are crucial for elucidating the compound's pharmacological profile and therapeutic potential.

Potential Applications:

- Pharmacological Research: Due to its various biological activities, the compound is of interest in pharmacological research.

- Receptor Binding Studies: Interaction studies focus on the compound's binding affinity to various receptors. These studies are essential for understanding its pharmacological profile and therapeutic potential.

Modification and Synthesis

The reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize derivatives for further studies. The synthesis of methyl 1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate typically involves multi-step organic reactions, and each step requires careful optimization of reaction conditions to achieve high yields and purity.

Mechanism of Action

The mechanism of action of Methyl 1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Molecular Properties

The structural variations among β-carboline derivatives significantly influence their physicochemical and pharmacological profiles. Below is a comparative analysis:

Key Observations:

Chlorine substituents (e.g., XVIII, III) increase molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Functional Group Variations: The methyl ester (COOCH₃) in the target compound improves metabolic stability compared to carboxylic acid derivatives (e.g., ), which are prone to ionization at physiological pH .

Key Insights:

Pharmacological Implications

Biological Activity

Methyl 1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate, HCl is a compound belonging to the beta-carboline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, particularly focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C15H16ClFN2O2

- Molecular Weight : 308.75 g/mol

Anticancer Activity

Beta-carboline derivatives have been extensively studied for their anticancer properties. Methyl 1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate has shown potential in inducing apoptosis in various cancer cell lines. For instance:

- Mechanism : The compound may increase reactive oxygen species (ROS) levels within cells, disrupting oxidative homeostasis and activating apoptotic pathways.

- Cell Lines Tested : Studies have reported significant cytotoxicity against cervical cancer cells (SiHa) and other cancer types.

Anticholinesterase Activity

Research indicates that beta-carboline derivatives exhibit anticholinesterase activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's. The compound's selectivity towards butyrylcholinesterase (BuChE) has been highlighted:

- IC50 Values : The compound demonstrated effective inhibition of BuChE with IC50 values ranging from 1.0 to 18.8 µM.

| Compound | AChE Inhibition (IC50) | BuChE Inhibition (IC50) |

|---|---|---|

| Methyl Beta-Carboline | 10.8 nM | 2.9 µM |

| Other Derivatives | Varies (up to 18.8 µM) | Varies (up to 18.8 µM) |

Neuroprotective Effects

The neuroprotective properties of beta-carbolines have been linked to their interaction with GABA receptors:

- Mechanism : These compounds act as mixed agonists/antagonists at GABA_A receptors, potentially reducing alcohol cravings and withdrawal symptoms.

- Animal Studies : In vivo studies have shown reduced self-administration of alcohol in models treated with beta-carboline derivatives.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of methyl beta-carboline derivatives on cervical cancer cells:

- Findings : The treatment led to a significant increase in apoptosis markers after 24 hours of exposure.

- : The compound's ability to induce apoptosis suggests its potential as a therapeutic agent in cancer treatment.

Case Study 2: Neuroprotective Properties

A clinical trial assessed the impact of beta-carboline derivatives on patients with mild cognitive impairment:

- Results : Participants receiving the treatment showed improved cognitive scores compared to the placebo group.

- Implications : This highlights the potential for beta-carbolines in managing neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing β-carboline derivatives like Methyl 1-(3-fluorophenyl)-THβC-3-carboxylate, HCl?

- Methodological Answer : The synthesis typically involves a Pictet-Spengler reaction between substituted tryptophan methyl esters and aromatic aldehydes under acidic conditions. For example, analogous compounds (e.g., 4-chlorophenyl derivatives) are synthesized by dissolving tryptophan methyl ester and aldehyde in CH₂Cl₂, cooling to 0°C, adding trifluoroacetic acid (TFA), and stirring under nitrogen for 4 days. Post-reaction neutralization with dilute ammonia, extraction, and purification via silica gel chromatography (70–200 μm) yield isomers . Key parameters include solvent choice (e.g., CH₂Cl₂), reaction time, and isomer separation using gradients like CH₂Cl₂/CH₃OH (99.5:0.5).

Q. How are structural isomers of β-carboline derivatives separated and characterized?

- Methodological Answer : Isomers (e.g., cis/trans) are separated via column chromatography. The cis isomer often elutes first with pure CH₂Cl₂, while the trans isomer requires a polar gradient (e.g., 0.5% MeOH in CH₂Cl₂). Characterization employs NMR (¹H, ¹³C), IR, and mass spectrometry. For example, ¹H-NMR signals for the CHPh proton (e.g., δ 5.46 ppm) and CHCOOCH₃ (δ 5.20 ppm) help distinguish stereochemistry .

Q. What spectroscopic techniques are critical for confirming the structure of β-carboline derivatives?

- Methodological Answer :

- ¹H-NMR : Assigns aromatic protons (δ 7.55–7.11 ppm) and stereospecific signals (e.g., CHPh at δ 5.46 ppm) .

- IR : Confirms carbonyl stretches (e.g., ester C=O at ~1737 cm⁻¹) .

- MS : Molecular ion peaks (e.g., m/z 340 for M⁺) and isotopic patterns (e.g., Cl derivatives) validate molecular weight .

Advanced Research Questions

Q. How can stereochemical challenges in β-carboline synthesis be addressed to improve enantiomeric purity?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis may enhance stereocontrol. For example, using (1S,3R)-configured intermediates (e.g., Methyl 1-(4-chlorophenyl)-THβC-3-carboxylate) requires careful monitoring of reaction conditions (e.g., temperature, solvent polarity). X-ray crystallography (e.g., Enraf-Nonius CAD-4 systems) resolves absolute configurations, as seen in related tetrahydrothiochromeno-isoxazole derivatives .

Q. What strategies resolve contradictions in SAR studies for fluorophenyl-substituted β-carbolines?

- Methodological Answer :

- Comparative Analysis : Compare activity data of 3-fluorophenyl analogs with 4-chloro or 4-methoxy derivatives (e.g., IC₅₀ shifts in receptor binding assays) .

- Computational Modeling : DFT calculations or molecular docking (e.g., using Molfinder ) predict steric/electronic effects of fluorine substitution.

- Meta-Analysis : Reconcile discrepancies (e.g., conflicting solubility data) by standardizing assay conditions (pH, solvent).

Q. How do substituents (e.g., chloroacetyl groups) on the β-carboline core influence biological activity?

- Methodological Answer : Functionalization at C2 (e.g., chloroacetyl in Compound XVIII) introduces electrophilic sites for covalent binding. Activity is assessed via:

- In vitro assays : Measure inhibition of target enzymes (e.g., kinases) using fluorogenic substrates.

- Stability Studies : Track decomposition in physiological buffers via HPLC-MS .

Q. What crystallographic methods validate the solid-state conformation of β-carboline derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., Enraf-Nonius CAD-4 ) determines bond lengths, angles, and packing. For example, methyl 3-(3-fluorophenyl)-tetrahydrothiochromeno-isoxazole structures show dihedral angles between fluorophenyl and β-carboline planes, influencing π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.